molecular formula C8H16ClNO2 B1465094 Methyl 2-(cyclopentylamino)acetate hydrochloride CAS No. 195877-46-4

Methyl 2-(cyclopentylamino)acetate hydrochloride

Cat. No. B1465094
CAS RN: 195877-46-4
M. Wt: 193.67 g/mol
InChI Key: MNXDQYYCGFEEHQ-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . The compound is typically stored in an inert atmosphere at 2-8°C . It appears as a white to light yellow powder or crystals .


Molecular Structure Analysis

The InChI code for “Methyl 2-(cyclopentylamino)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacology

Methyl 2-(cyclopentylamino)acetate hydrochloride: is utilized in pharmacological research, particularly in the study of adrenergic receptors . These receptors are critical for understanding the sympathetic nervous system’s response and are targets for drugs treating cardiovascular diseases.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its structure is beneficial in synthesizing cyclic compounds, which are often found in bioactive molecules .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential as a precursor in drug development. It can be used to synthesize molecules that interact with various biological targets, such as integrins, which are important in cancer research .

Biochemistry

Methyl 2-(cyclopentylamino)acetate hydrochloride: plays a role in biochemistry research by acting as an inhibitor or activator in enzymatic reactions. This can help in understanding the biochemical pathways and designing inhibitors for therapeutic use .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Industrial Applications

While specific industrial uses of Methyl 2-(cyclopentylamino)acetate hydrochloride are not widely documented, compounds like this are often used in the chemical industry for the synthesis of various materials, including pharmaceuticals and agrochemicals .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

Methyl 2-(cyclopentylamino)acetate hydrochloride is a derivative of glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter. The primary targets of this compound are likely to be the receptors or enzymes that interact with glycine.

Mode of Action

This could involve binding to glycine receptors, modulating their activity, and influencing the transmission of signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(cyclopentylamino)acetate hydrochloride are likely to be those involving glycine. This could include pathways related to protein synthesis, neurotransmission, and cellular metabolism. The compound’s influence on these pathways could have downstream effects on various physiological processes .

Result of Action

The molecular and cellular effects of Methyl 2-(cyclopentylamino)acetate hydrochloride’s action would depend on its specific targets and mode of action. As a glycine derivative, it could potentially influence processes such as protein synthesis and neurotransmission, leading to effects at the cellular and systemic levels .

Action Environment

The action, efficacy, and stability of Methyl 2-(cyclopentylamino)acetate hydrochloride could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the individual’s physiological state .

properties

IUPAC Name

methyl 2-(cyclopentylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDQYYCGFEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700140
Record name Methyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopentylamino)acetate hydrochloride

CAS RN

195877-46-4
Record name Methyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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